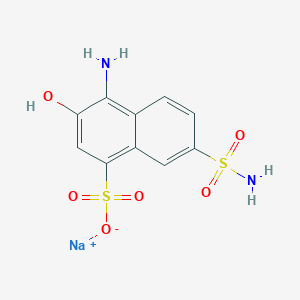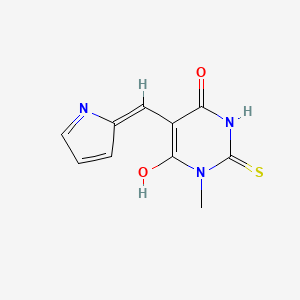![molecular formula C10H6FNO2S B6061317 2,4-Thiazolidinedione, 5-[(3-fluorophenyl)methylene]- CAS No. 262601-88-7](/img/structure/B6061317.png)
2,4-Thiazolidinedione, 5-[(3-fluorophenyl)methylene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound with the linear formula C11H6FN3OS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds involves the use of a hybrid pharmacophore model to create new quinazoline hybrids by combining the pharmacophoric elements such as quinazoline, thiourea, and thioacetamide . For the synthesis of designed compounds, thiourea compounds were converted to 2-imino-1,3-thiazolidin-4-ones with α-chloroacetic acid in the presence of sodium acetate .Molecular Structure Analysis
The molecular structure of 5-(3-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione is characterized by a linear formula C11H6FN3OS . The molecular weight of the compound is 247.252 .生化分析
Biochemical Properties
5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of lipoxygenase, an enzyme involved in the metabolism of polyunsaturated fatty acids . The inhibition of lipoxygenase by 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione can lead to a reduction in the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties. Additionally, this compound has been found to interact with various proteins involved in cellular signaling pathways, further influencing biochemical processes within the cell .
Cellular Effects
The effects of 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Moreover, it has been shown to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation at the cellular level .
Molecular Mechanism
The molecular mechanism of action of 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For example, the binding of 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione to lipoxygenase results in the inhibition of the enzyme’s activity, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate the activity of transcription factors, leading to alterations in gene expression that contribute to its anti-inflammatory and anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione remains stable under certain conditions, allowing for sustained biochemical activity . Prolonged exposure to this compound can lead to its degradation, which may reduce its efficacy over time . Long-term studies in vitro and in vivo have demonstrated that 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione can have lasting effects on cellular processes, including sustained anti-inflammatory and anticancer activities .
Dosage Effects in Animal Models
The effects of 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels . The involvement of this compound in metabolic pathways highlights its potential impact on overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione within cells and tissues are critical for its biochemical activity . This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione within the body can influence its efficacy and toxicity, as well as its ability to reach specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione plays a crucial role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity .
属性
CAS 编号 |
262601-88-7 |
|---|---|
分子式 |
C10H6FNO2S |
分子量 |
223.23 g/mol |
IUPAC 名称 |
5-[(3-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H6FNO2S/c11-7-3-1-2-6(4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) |
InChI 键 |
FHRKKLBIQCOIMF-UHFFFAOYSA-N |
手性 SMILES |
C1=CC(=CC(=C1)F)/C=C/2\C(=O)NC(=O)S2 |
SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)NC(=O)S2 |
规范 SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)NC(=O)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(1-piperidinylacetyl)-1-piperazinyl]quinoline dihydrochloride](/img/structure/B6061236.png)
![1-({5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B6061250.png)
![1-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]-4-phenylpiperazine](/img/structure/B6061263.png)
![methyl 4-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6061266.png)
![[1-[(4,5-dimethyl-2-furyl)methyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6061267.png)
![N-methyl-2-(4-morpholinyl)-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B6061271.png)
![7-(cyclohexylmethyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061275.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B6061294.png)
![1-phenyl-4-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B6061298.png)
![methyl 4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6061304.png)
![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6061308.png)

